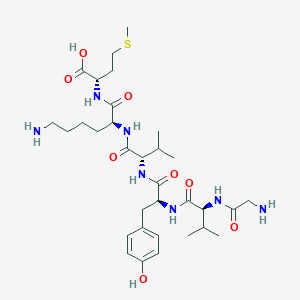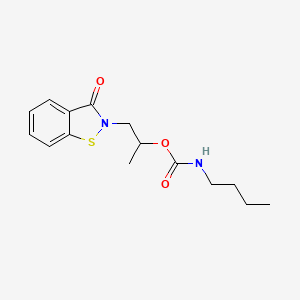
tert-butyl (3R)-3-hydroxy-12-methyltridecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (3R)-3-hydroxy-12-methyltridecanoate is an organic compound that belongs to the class of esters. Esters are commonly known for their pleasant fragrances and are widely used in the flavor and fragrance industry. This particular compound features a tert-butyl group, which is known for its steric hindrance and stability, making it a valuable component in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl esters, including tert-butyl (3R)-3-hydroxy-12-methyltridecanoate, can be achieved through several methods. One common approach involves the reaction of the corresponding carboxylic acid with tert-butyl alcohol in the presence of an acid catalyst. This esterification reaction typically requires heating and can be carried out under reflux conditions to drive the reaction to completion .
Industrial Production Methods
In industrial settings, the production of tert-butyl esters can be optimized using flow microreactor systems. These systems offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes. The direct introduction of the tert-butoxycarbonyl group into various organic compounds using flow microreactors has been shown to be a more efficient and environmentally friendly method .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (3R)-3-hydroxy-12-methyltridecanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often require strong acids or bases as catalysts.
Major Products Formed
Oxidation: The major product is a ketone or aldehyde.
Reduction: The major product is an alcohol.
Substitution: The major products depend on the substituent introduced.
Scientific Research Applications
tert-Butyl (3R)-3-hydroxy-12-methyltridecanoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a protecting group for carboxylic acids.
Biology: It can be used in the synthesis of biologically active molecules and as a probe in biochemical studies.
Industry: It is used in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of tert-butyl (3R)-3-hydroxy-12-methyltridecanoate involves its interaction with specific molecular targets and pathways. The tert-butyl group provides steric hindrance, which can influence the reactivity and selectivity of the compound in various chemical reactions. The hydroxyl group can participate in hydrogen bonding and other interactions, affecting the compound’s behavior in biological systems .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl acetate
- tert-Butyl alcohol
- tert-Butyl hydroperoxide
Uniqueness
tert-Butyl (3R)-3-hydroxy-12-methyltridecanoate is unique due to its specific structure, which combines a tert-butyl group with a long-chain hydroxy ester. This combination imparts unique properties, such as increased stability and specific reactivity patterns, making it valuable in various applications .
Properties
CAS No. |
192822-91-6 |
|---|---|
Molecular Formula |
C18H36O3 |
Molecular Weight |
300.5 g/mol |
IUPAC Name |
tert-butyl (3R)-3-hydroxy-12-methyltridecanoate |
InChI |
InChI=1S/C18H36O3/c1-15(2)12-10-8-6-7-9-11-13-16(19)14-17(20)21-18(3,4)5/h15-16,19H,6-14H2,1-5H3/t16-/m1/s1 |
InChI Key |
OIUFGCMHLPATJL-MRXNPFEDSA-N |
Isomeric SMILES |
CC(C)CCCCCCCC[C@H](CC(=O)OC(C)(C)C)O |
Canonical SMILES |
CC(C)CCCCCCCCC(CC(=O)OC(C)(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Phosphonic acid, [difluoro(3-methoxyphenyl)methyl]-, diethyl ester](/img/structure/B12567336.png)

![1,4-Dioxaspiro[4.5]deca-6,9-dien-8-one, 2,3-diphenyl-, (2R,3R)-](/img/structure/B12567346.png)
![Tris[3,5-bis(trifluoromethyl)phenyl]borane](/img/structure/B12567349.png)
![N~1~,N~3~-Bis[4-(diphenylamino)phenyl]-N~1~,N~3~-diphenylbenzene-1,3-diamine](/img/structure/B12567350.png)


![1-Naphthalenemethanamine, N-([1,1'-biphenyl]-4-ylmethyl)-](/img/structure/B12567363.png)
![Naphtho[2,3-b]furan, 4,4a,5,8,8a,9-hexahydro-4,4,7-trimethyl-, cis-](/img/structure/B12567374.png)

![3-[(3-Boronophenyl)carbamoyl]-1-methylpyridin-1-ium](/img/structure/B12567382.png)
![Benzamide, N-2-propynyl-4-[[(trifluoroacetyl)amino]methyl]-](/img/structure/B12567385.png)

